molecular formula C7H5ClFNO B1348546 2-Chloro-4-fluorobenzamide CAS No. 88578-90-9

2-Chloro-4-fluorobenzamide

Cat. No.: B1348546
CAS No.: 88578-90-9
M. Wt: 173.57 g/mol
InChI Key: XIQZTMMWBKPFSE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzamide is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with a suitable acylating agent. One common method is the reaction with acetic anhydride or benzoyl chloride under acidic or basic conditions to form the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acylation process, often involving catalysts and controlled temperatures.

Types of Reactions:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, it can be oxidized to a nitrile under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-amino-4-fluorobenzamide or 2-thio-4-fluorobenzamide.

    Reduction Products: 2-Chloro-4-fluoroaniline.

    Oxidation Products: 2-Chloro-4-fluorobenzonitrile.

Scientific Research Applications

2-Chloro-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2-Chloro-4-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    2-Chloro-4-fluorobenzoic acid: Contains a carboxylic acid group.

    2-Chloro-4-fluoroaniline: Has an amino group instead of an amide.

Uniqueness: 2-Chloro-4-fluorobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical properties and reactivity. Its amide group makes it a versatile intermediate in organic synthesis, while the chlorine and fluorine atoms enhance its stability and potential biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZTMMWBKPFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335105
Record name 2-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88578-90-9
Record name 2-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88578-90-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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